molecular formula C18H14F3N3O2S2 B2967990 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 864917-37-3

2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2967990
CAS RN: 864917-37-3
M. Wt: 425.44
InChI Key: USDCAYROCXMMHO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thiadiazole ring, a p-tolyl group, and a trifluoromethoxyphenyl group. The p-tolyl group is a functional group related to toluene, with the general formula CH3C6H4−R . The trifluoromethoxy group is a substituent often used in medicinal chemistry for its ability to modulate the physical-chemical properties of drug-like molecules.

Scientific Research Applications

Glutaminase Inhibitors

A study by Shukla et al. (2012) explored the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. These compounds, including variations on the 1,3,4-thiadiazole motif, were investigated for their ability to inhibit kidney-type glutaminase (GLS), demonstrating potential therapeutic applications in cancer treatment by attenuating the growth of human lymphoma cells both in vitro and in vivo Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors.

Antimicrobial and Antitumor Activities

Research into thiadiazole derivatives has shown promising antimicrobial and antitumor activities. For instance, Hamama et al. (2013) synthesized new N-substituted-2-amino-1,3,4-thiadiazoles and evaluated their cytotoxicity and antioxidant properties, finding some compounds with promising activities. This indicates potential applications in developing new therapeutic agents against various diseases Synthesis, antioxidant, and antitumor evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles.

Molecular Modeling and Anticancer Screening

A study by Abu-Melha (2021) involved the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and their evaluation against different cancer cell lines. The research highlighted the potential of imidazothiadiazole analogs in cancer therapy, with some derivatives showing significant cytotoxic effects, particularly against breast cancer. The use of molecular modeling provided insights into the compounds' interactions with cancer targets Synthesis, Molecular Modeling, and Anticancer Screening of Some New Imidazothiadiazole Analogs.

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives were studied by Chkirate et al. (2019) for their antioxidant activity. The research demonstrated that these compounds, through their structural design and interactions, possess significant antioxidant properties, suggesting their potential in oxidative stress-related applications Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide: Effect of hydrogen bonding on the self-assembly process and antioxidant activity.

properties

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2S2/c1-11-2-4-12(5-3-11)16-23-17(28-24-16)27-10-15(25)22-13-6-8-14(9-7-13)26-18(19,20)21/h2-9H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDCAYROCXMMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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